1,6-Di(morpholin-4-yl)hexane-1,6-dione
Description
1,6-Di(morpholin-4-yl)hexane-1,6-dione (CAS: 5421-70-5) is a bis-heterocyclic compound with a hexanedione backbone substituted by morpholine rings at both termini. Its molecular formula is C₁₄H₂₄N₂O₄, and it has a molecular weight of 284.356 g/mol . This compound is primarily utilized in pharmaceutical synthesis and polymer chemistry due to its dual functional groups, which enable participation in condensation and coordination reactions .
Properties
CAS No. |
5421-70-5 |
|---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1,6-dimorpholin-4-ylhexane-1,6-dione |
InChI |
InChI=1S/C14H24N2O4/c17-13(15-5-9-19-10-6-15)3-1-2-4-14(18)16-7-11-20-12-8-16/h1-12H2 |
InChI Key |
FNCXRJBIUXHCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCCCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Di(morpholin-4-yl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of hexane-1,6-dione with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1,6-Di(morpholin-4-yl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionalities to alcohols.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1,6-Di(morpholin-4-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Di(morpholin-4-yl)hexane-1,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences :
- Morpholine substituents introduce tertiary amine groups, enhancing solubility in polar solvents and enabling hydrogen bonding.
- Thiophene/furan substituents confer aromaticity and π-conjugation, making them suitable for optoelectronic applications.
- Phenolic substituents (e.g., dimethoxyphenyl) provide antioxidant properties via radical scavenging .
Physicochemical Properties
- Solubility: Morpholine derivatives are water-soluble due to polar morpholine rings, whereas thiophene/furan analogues are more soluble in non-polar solvents like CH₂Cl₂ .
- Thermal Stability : Thiophene derivatives exhibit higher thermal stability (melting points >100°C inferred from NMR data) compared to morpholine derivatives, which are stored in dark, ventilated conditions to prevent degradation .
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